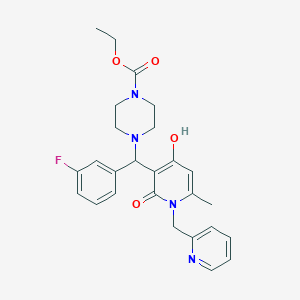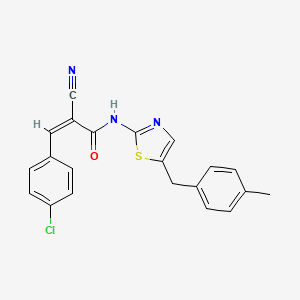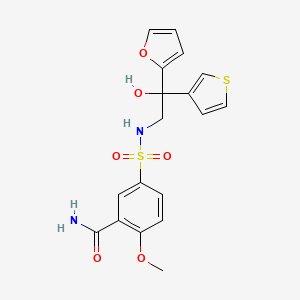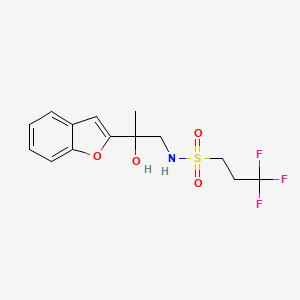
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the reaction of 4-(trifluoromethoxy)benzaldehyde with phenyl hydrazine to form the corresponding hydrazone. Subsequent cyclization with p-hydroxy benzaldehyde yields the desired product. Spectral data (IR, 1H-NMR, 13C-NMR spectra, and HRMS) are used to confirm the identity of the synthesized compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One of the key applications of the compound in scientific research is in the field of synthesis and crystal structure analysis. The compound, along with similar structures, has been synthesized and characterized using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are useful for understanding the conformational and crystallographic properties of boric acid ester intermediates with benzene rings, which can be crucial for the development of new materials and chemicals (Huang et al., 2021).
Antimicrobial Activity
Another important application is in exploring the antimicrobial properties of similar compounds. For instance, certain derivatives synthesized by condensing substituted chalcones and isoniazid in acetic acid have shown promising antimicrobial activities. These compounds, including those with a methoxy group, have demonstrated high antimicrobial activity, making them potential candidates for drug development (Kumar et al., 2012).
Development of P2X7 Antagonists
The compound and its analogs have also been studied in the development of novel P2X7 antagonists. These antagonists have shown potential for the treatment of mood disorders, as evidenced in preclinical trials. For example, certain derivatives have demonstrated robust P2X7 receptor occupancy at low doses in rat models, which can be pivotal in advancing these compounds into clinical trials for mood disorder treatments (Chrovian et al., 2018).
Corrosion Inhibition Studies
In the field of materials science, derivatives of similar compounds have been explored as corrosion inhibitors. They have shown effectiveness in preventing corrosion of mild steel in acidic environments. Computational chemistry studies have supported these findings, highlighting the potential for these compounds in industrial applications (Ma et al., 2017).
Mécanisme D'action
Target of Action
It is known that 1,2,3-triazoles, a core structure in this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzymes .
Biochemical Pathways
It is known that 1,2,3-triazoles have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
It is known that 1,2,3-triazoles have high chemical stability, which could potentially impact their bioavailability .
Result of Action
It is known that some 1,2,3-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Action Environment
It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Propriétés
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)29-17-8-6-15(7-9-17)19(28)26-11-10-16(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRVTHHLSDZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)
![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)
![N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)



![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2714752.png)
![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2714754.png)
![6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2714755.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2714756.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)